2'-Desoxyadenosinmonohydrat

Übersicht

Beschreibung

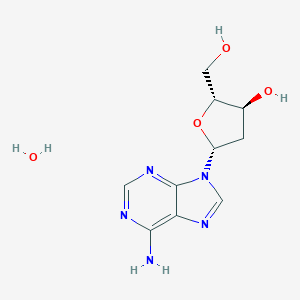

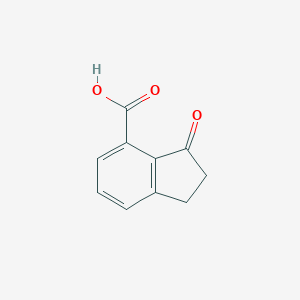

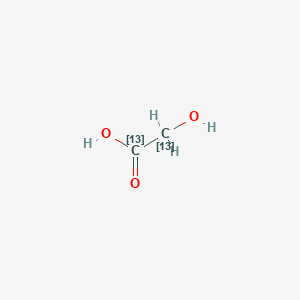

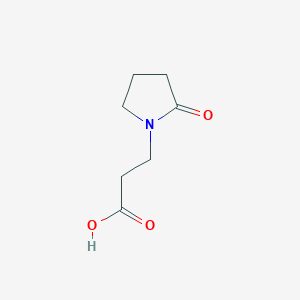

Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with a hydrogen (-H) at the 2’ position of its ribose sugar moiety. This compound is a fundamental building block of DNA, pairing with deoxythymidine (T) in double-stranded DNA . Deoxyadenosine plays a crucial role in genetic material and is involved in various biological processes.

Wissenschaftliche Forschungsanwendungen

Desoxyadenosin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Medizin: Analoga von Desoxyadenosin werden zur Behandlung chronischer lymphatischer Leukämien und anderer Krankheiten eingesetzt.

Wirkmechanismus

Desoxyadenosin entfaltet seine Wirkung, indem es in die DNA eingebaut wird und sich in der doppelsträngigen DNA mit Desoxythymidin (T) paart . Der Wirkmechanismus der Verbindung beinhaltet die Störung der DNA-Synthese und -Reparatur, wodurch Apoptose induziert wird .

Wirkmechanismus

Target of Action

2’-Deoxyadenosine monohydrate, also known as Adenine deoxyriboside, is a deoxyribonucleoside . It is a building block in chemical synthesis and is used by some cells as an energy source under energy stress conditions . It is also known to affect cAMP levels .

Mode of Action

The compound interacts with its targets by providing an energy source under energy stress conditions . It also affects cAMP levels, which play a crucial role in various biological processes .

Biochemical Pathways

It is known to affect camp levels , which are involved in numerous signal transduction pathways. Changes in cAMP levels can have downstream effects on a variety of cellular processes.

Pharmacokinetics

It is soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2’-Deoxyadenosine monohydrate’s action include providing an energy source under energy stress conditions and affecting cAMP levels . Changes in cAMP levels can influence various cellular processes.

Action Environment

It is known that the compound should be stored at 2-8°c , indicating that temperature can affect its stability.

Biochemische Analyse

Biochemical Properties

2’-Deoxyadenosine monohydrate is involved in several biochemical reactions, primarily as a building block of DNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for DNA polymerases during DNA replication and repair processes. Additionally, 2’-Deoxyadenosine monohydrate can be phosphorylated by deoxycytidine kinase to form deoxyadenosine triphosphate (dATP), which is then incorporated into DNA. It also interacts with adenosine deaminase, an enzyme that deaminates adenosine and deoxyadenosine, playing a role in purine metabolism .

Cellular Effects

2’-Deoxyadenosine monohydrate influences various cellular processes, including DNA synthesis and repair. It affects cell signaling pathways by modulating the levels of cyclic AMP (cAMP) under energy stress conditions. This compound also impacts gene expression and cellular metabolism by serving as a precursor for dATP, which is essential for DNA replication and repair . In the absence of adenosine deaminase, 2’-Deoxyadenosine monohydrate accumulates in T lymphocytes, leading to cell death and contributing to severe combined immunodeficiency disease (SCID) .

Molecular Mechanism

At the molecular level, 2’-Deoxyadenosine monohydrate exerts its effects through various mechanisms. It binds to DNA polymerases and is incorporated into the DNA strand during replication. This incorporation is crucial for maintaining the integrity of the genetic material. Additionally, 2’-Deoxyadenosine monohydrate can inhibit ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby regulating the balance of nucleotide pools within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxyadenosine monohydrate can change over time. The compound is relatively stable when stored under desiccating conditions at room temperature. It is recommended to prepare and use solutions on the same day to ensure maximum efficacy. Over time, 2’-Deoxyadenosine monohydrate can degrade, affecting its potency and the outcomes of experimental studies .

Dosage Effects in Animal Models

The effects of 2’-Deoxyadenosine monohydrate vary with different dosages in animal models. At lower doses, it can support DNA synthesis and repair without causing significant toxicity. At higher doses, 2’-Deoxyadenosine monohydrate can lead to the accumulation of dATP, which inhibits ribonucleotide reductase and disrupts the balance of nucleotide pools, potentially causing toxic effects . These adverse effects highlight the importance of carefully controlling the dosage in experimental and therapeutic applications.

Metabolic Pathways

2’-Deoxyadenosine monohydrate is involved in the purine metabolism pathway. It is phosphorylated to form dATP, which is then incorporated into DNA. The compound also interacts with enzymes such as adenosine deaminase and ribonucleotide reductase, playing a role in the regulation of nucleotide pools and DNA synthesis . Additionally, it can be converted to adenosine triphosphate (ATP) under certain conditions, further influencing cellular energy metabolism .

Transport and Distribution

Within cells, 2’-Deoxyadenosine monohydrate is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters and distributed to different cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins and transporters, which facilitate its movement across cellular membranes . This distribution is crucial for its availability and function in DNA synthesis and repair.

Subcellular Localization

2’-Deoxyadenosine monohydrate is primarily localized in the nucleus, where it is incorporated into DNA during replication and repair processes. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the DNA strand . This localization is essential for maintaining the integrity and stability of the genetic material.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deoxyadenosine can be synthesized using several methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2’-deoxyadenosine . Another method includes the gram-scale chemical synthesis of 2’-deoxynucleoside 5’-triphosphates . The development of novel processes that are convenient and environmentally friendly has been accelerated since the discovery of nucleoside phosphorylases .

Industrial Production Methods: Industrial production of deoxyadenosine often involves the use of recombinant Escherichia coli strains. For example, thymidine and adenine can be used as starting materials to produce 2’-deoxyadenosine without using isopropyl β-D-thiogalactoside (IPTG) . Another method involves the coexpression of three enzymes in one Escherichia coli strain using glucose, acetaldehyde, and nucleobase .

Analyse Chemischer Reaktionen

Reaktionstypen: Desoxyadenosin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann eine DNA-Schädigung, die durch Chrom(VI), Fenton-Chemie und Photoinduktion mit Lumazin verursacht wird, zur Bildung von 8,5'-Cyclo-2'-Desoxyadenosin-Isomeren führen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Desoxyadenosin verwendet werden, umfassen Chrom(VI), Wasserstoffperoxid (H2O2) und 5,5-Dimethyl-1-pyrrolin-N-oxid (DMPO) . Diese Reaktionen finden oft unter neutralen Bedingungen oder in Gegenwart spezifischer Katalysatoren statt.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus den Reaktionen von Desoxyadenosin gebildet werden, umfassen 8,5'-Cyclo-2'-Desoxyadenosin-Isomere, die als potenzielle Biomarker dienen können . Andere Produkte umfassen oxidierte Formen von Desoxyadenosin und vernetzte Nukleoside in der DNA .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Cordycepin (3'-Desoxyadenosin): Diese Verbindung ähnelt Desoxyadenosin, jedoch fehlt ihr eine Hydroxylgruppe an der 3'-Position.

2-Fluor-2'-Desoxyadenosin: Ein Analogon, das zur Behandlung von Virusinfektionen und Krebs eingesetzt wird.

Einzigartigkeit: Desoxyadenosin ist aufgrund seiner spezifischen Rolle in der DNA-Struktur und -Funktion einzigartig. Seine Fähigkeit, sich mit Desoxythymidin (T) zu paaren, und seine Beteiligung an genetischen Prozessen unterscheiden es von anderen Nukleosiden . Darüber hinaus unterstreicht seine Anhäufung in Abwesenheit von ADA und die daraus resultierende genetische Störung seine einzigartige biologische Bedeutung .

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883624 | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [La-Mar-Ka MSDS], Solid | |

| Record name | 2'-Deoxyadenosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

958-09-8, 40627-14-3, 16373-93-6 | |

| Record name | Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2'-Deoxyadenosine monohydrate?

A1: 2'-Deoxyadenosine monohydrate is a nucleoside composed of adenine attached to a deoxyribose sugar (2'-deoxyribofuranose), with a water molecule present in the crystal structure. Here's a breakdown:

Q2: Can you describe the conformation of 2'-Deoxyadenosine monohydrate as determined by crystallography?

A2: Research using X-ray crystallography has provided insights into the three-dimensional structure of 2'-Deoxyadenosine monohydrate:

- Glycosidic bond: The glycosidic bond, linking the adenine base and the deoxyribose sugar, adopts an anti conformation. [, ]

- Sugar pucker: The deoxyribose sugar ring primarily exists in a C3'-exo (also called C2'-endo) pucker. []

- Exocyclic bond: The conformation around the C4'-C5' bond is typically gauche-gauche (+sc). []

- Hydrogen bonding: The crystal structure is stabilized by a network of hydrogen bonds involving the water molecule, the sugar hydroxyl groups, and the adenine base. [, ]

Q3: How does the chemical structure of 2'-Deoxyadenosine relate to its potential applications in oligonucleotide synthesis?

A3: The structure of 2'-Deoxyadenosine is crucial for its role as a building block in DNA synthesis and as a starting point for modified nucleosides. The study by Burley and Wang [] focused on N-benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine monohydrate, a protected form of 2'-deoxyadenosine. These protecting groups are essential in oligonucleotide synthesis to control reactivity and direct the formation of the desired oligonucleotide sequence. The crystallographic data from their research helps in understanding the structural features and potential impacts of such modifications.

Q4: Are there any known challenges related to the stability of 2'-Deoxyadenosine and its derivatives?

A4: While not directly addressed in the provided abstracts, the stability of nucleosides like 2'-Deoxyadenosine and their derivatives is a relevant concern, especially during oligonucleotide synthesis and storage. Factors like pH, temperature, and exposure to certain enzymes can lead to degradation. Research into the stability of modified 2'-Deoxyadenosine derivatives, as in the study by Burley and Wang [], is essential for developing robust synthesis protocols and storage conditions for oligonucleotides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)